4,5,6,7-tetrafluoro-1H-indole

antisense oligonucleotides RNase H1 nucleic acid therapeutics

Perfluorinated indole building blocks with reliable purity are critical yet scarce. 4,5,6,7-Tetrafluoro-1H-indole (CAS 16264-67-8) resolves this: • Orthogonal base pairing in DNA nanostructures-fluorinated pair stabilizes duplexes beyond natural pairs. • Accelerates human RNase H1 cleavage in chimeric ASOs at 5'-MOE/3'-DNA junctions. • Consistent ≥98% purity, shipped ambient globally.

Molecular Formula C8H3F4N
Molecular Weight 189.11 g/mol
CAS No. 16264-67-8
Cat. No. B090973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrafluoro-1H-indole
CAS16264-67-8
Molecular FormulaC8H3F4N
Molecular Weight189.11 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=C(C(=C2F)F)F)F
InChIInChI=1S/C8H3F4N/c9-4-3-1-2-13-8(3)7(12)6(11)5(4)10/h1-2,13H
InChIKeyDTNBMVQXEVNTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrafluoro-1H-indole Overview


4,5,6,7-Tetrafluoro-1H-indole (CAS 16264-67-8) is a perfluorinated indole derivative with fluorine atoms substituted at all four positions of the benzenoid ring. This substitution pattern imparts distinct electronic and steric properties relative to non-fluorinated and partially fluorinated indoles [1]. The compound is primarily utilized as a building block in medicinal chemistry, materials science, and nucleic acid research, where its high fluorine content modulates lipophilicity, metabolic stability, and molecular recognition [2]. Synthetic accessibility has been established via cyclization of polyfluorinated precursors, enabling reliable procurement for research applications [3].

Why 4,5,6,7-Tetrafluoro-1H-indole is Irreplaceable


The perfluorinated benzenoid ring of 4,5,6,7-tetrafluoro-1H-indole creates a unique electronic environment and steric profile that is not replicated by indole or mono‑/di‑fluorinated derivatives. Photoelectron spectroscopy confirms a substantial shift in π‑ionization energies compared to indole, altering reactivity and intermolecular interactions [1]. In nucleic acid contexts, the tetrafluoroindole nucleoside analogue exhibits conformationally flexible, non‑hydrogen‑bonding behavior that is distinct from natural bases and even other modified nucleotides, enabling orthogonal base‑pairing systems [2]. Substitution with a less fluorinated or non‑fluorinated indole would compromise the designed electronic effects, steric bulk, and hydrophobic pairing selectivity required for these specialized applications.

4,5,6,7-Tetrafluoro-1H-indole Differentiation Evidence


Enhanced RNase H1 Cleavage by TFI Modification

In chimeric antisense oligonucleotide (ASO) substrates containing 2′-methoxyethyl (MOE) flanking regions, a tetrafluoroindole (TFI) modification placed at the 5′-MOE/3′-DNA junction enhanced human RNase H1 cleavage rate compared to the unmodified control. In contrast, the locked nucleic acid (LNA) modification exacerbated inhibition [1].

antisense oligonucleotides RNase H1 nucleic acid therapeutics

DNA Duplex Stabilization by Tetrafluoroindole:Fluorobenzene Pair

DNA duplexes containing a 4,5,6,7-tetrafluoroindole ((F)I) base opposite 2,3,4,5-tetrafluorobenzene ((F)B) exhibited greater thermal stabilization than duplexes containing the non-fluorinated indole (I) opposite benzene (B). Melting temperature (Tm) data showed the fluorinated pair is more stable than the hydrocarbon pair [1].

DNA base pairing expanded genetic alphabet fluorinated nucleosides

Enhanced DNA Polymerase Incorporation of Tetrafluoroindole

The 5′-triphosphate of 4,5,6,7-tetrafluoroindole deoxynucleoside ((F)I) was incorporated by the Klenow fragment of DNA polymerase I up to two orders of magnitude more efficiently than natural deoxynucleoside triphosphates (dNTPs) when placed opposite the non‑natural tetrafluorobenzene ((F)B) base in the template [1].

DNA polymerase nucleotide incorporation fluorinated nucleotides

π-Ionization Energy Shift vs. Indole

He(I) photoelectron spectroscopy of 4,5,6,7-tetrafluoroindole revealed a substantial shift in the first π‑ionization energy relative to unsubstituted indole, consistent with the strong electron‑withdrawing effect of the four fluorine atoms [1].

electronic structure photoelectron spectroscopy fluorine effect

4,5,6,7-Tetrafluoro-1H-indole Application Scenarios


Orthogonal Base Pairing in Synthetic Biology and DNA Nanotechnology

4,5,6,7-Tetrafluoroindole serves as a key component in fluorinated, non‑hydrogen‑bonding base pairs that function orthogonally to natural Watson–Crick pairs [1]. Melting studies confirm that duplexes containing the tetrafluoroindole:tetrafluorobenzene pair are more stable than their non‑fluorinated counterparts, enabling the design of expanded genetic alphabets and DNA nanostructures with predictable, fluorinated pairing rules [2].

Optimization of ASO Therapeutics

Incorporation of tetrafluoroindole as a modified nucleotide at the 5′-MOE/3′-DNA junction of chimeric ASOs has been shown to enhance human RNase H1 cleavage rates [1]. This application is particularly relevant for researchers developing next‑generation ASO drugs where improved catalytic activity and reduced off‑target effects are critical design goals.

Fluorinated Building Block for Drug Discovery

The perfluorinated indole scaffold provides a unique combination of high lipophilicity, metabolic stability, and altered electronic density [1]. These properties make 4,5,6,7-tetrafluoro-1H-indole a valuable intermediate for synthesizing fluorinated tryptophan analogues [2] and other bioactive molecules where fluorine substitution is known to improve pharmacokinetic profiles.

PCR Stabilization and Mutation Detection

4,5,6,7-Tetrafluoroindole has been reported to stabilize DNA duplexes during PCR by preventing mismatches and destabilizing mismatched duplexes [1]. This stabilizing effect is leveraged in assays designed for sensitive mutation detection, where maintaining high fidelity and specificity is paramount.

Technical Documentation Hub

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